tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 955028-51-0
VCID: VC5936317
InChI: InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES: CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

CAS No.: 955028-51-0

Cat. No.: VC5936317

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate - 955028-51-0

Specification

CAS No. 955028-51-0
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key MEYHEQDHYZKZJR-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O
SMILES CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Canonical SMILES CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at positions 3 and 5 with hydroxyl and methyl groups, respectively, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The (3S,5R) stereochemistry dictates its three-dimensional orientation, influencing its reactivity and biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1909294-25-2 (enantiomer: 1932597-68-6)
IUPAC Nametert-Butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
Isomeric SMILESC[C@H]1CC@HO
InChI KeyMEYHEQDHYZKZJR-DTWKUNHWSA-N

Physicochemical Characteristics

While solubility data remain unspecified in public sources, the presence of polar hydroxyl and carbamate groups suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The Boc group enhances stability under basic conditions but is cleavable under acidic conditions .

Synthesis and Stereochemical Control

Synthetic Strategies

The synthesis typically involves stereoselective methods to establish the (3S,5R) configuration:

  • Piperidine Ring Formation: Cyclization of appropriately substituted precursors, such as amino alcohols, using reductive amination or ring-closing metathesis.

  • Hydroxyl and Methyl Introduction: Asymmetric catalysis or chiral auxiliary approaches ensure correct stereochemistry. For example, enzymatic resolution or Sharpless epoxidation may yield desired diastereomers.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the amine, enhancing stability for subsequent reactions .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsOutcome
1Ring FormationNH₄OAc, NaBH₃CN, MeOHPiperidine scaffold
2Stereoselective Oxidation(S)-CBS catalyst, BH₃·THF(3S,5R) configuration
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂N-protected derivative

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structure and purity. For instance, ¹H NMR exhibits distinct signals for the tert-butyl group (δ 1.4 ppm), hydroxyl proton (δ 2.1 ppm), and methyl group (δ 1.0 ppm) . Chiral HPLC validates enantiomeric excess (>97%), as specified by suppliers .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid piperidine scaffold mimics bioactive conformations, making it valuable in drug discovery. Examples include:

  • Kinase Inhibitors: The hydroxyl and methyl groups participate in hydrogen bonding and hydrophobic interactions with ATP-binding pockets.

  • Antiviral Agents: Piperidine derivatives are explored for protease inhibition in viral replication cycles .

Agrochemical Development

Functionalization of the Boc-protected amine yields herbicides and fungicides. The methyl group enhances lipid solubility, improving foliar absorption.

Catalysis and Materials Science

Chiral piperidines serve as ligands in asymmetric catalysis. For example, palladium complexes derived from this compound catalyze Suzuki-Miyaura couplings with high enantioselectivity .

Recent Advances and Future Directions

Stereoselective Methodologies

Recent studies focus on biocatalytic approaches using ketoreductases to achieve >99% enantiomeric excess, reducing reliance on chiral auxiliaries .

Drug Delivery Systems

Nanoparticle formulations incorporating the compound improve bioavailability of poorly soluble therapeutics, leveraging its amphiphilic properties.

Computational Modeling

Density Functional Theory (DFT) simulations predict reactivity patterns, guiding the design of derivatives with enhanced binding affinities .

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